molecular formula C17H18ClN3O B588867 Ramosetron-d3 Hydrochloride CAS No. 1330266-04-0

Ramosetron-d3 Hydrochloride

Cat. No.: B588867
CAS No.: 1330266-04-0
M. Wt: 318.819
InChI Key: XIXYTCLDXQRHJO-LUVKJXGXSA-N
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Description

Ramosetron-d3 Hydrochloride is a deuterated form of Ramosetron Hydrochloride, a selective serotonin 5-HT3 receptor antagonist. It is primarily used as an antiemetic to prevent nausea and vomiting associated with chemotherapy and postoperative recovery. Additionally, it has shown efficacy in treating irritable bowel syndrome with diarrhea .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ramosetron-d3 Hydrochloride involves the incorporation of deuterium atoms into the Ramosetron molecule. This can be achieved through various deuterium exchange reactions, where hydrogen atoms are replaced with deuterium. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure the efficient incorporation of deuterium atoms. The final product is then purified through crystallization and other separation techniques to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

Ramosetron-d3 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in derivatives with different functional groups .

Scientific Research Applications

Ramosetron-d3 Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Ramosetron-d3 Hydrochloride exerts its effects by selectively antagonizing serotonin 5-HT3 receptors. This inhibition prevents the binding of serotonin, a neurotransmitter involved in the emetic response, thereby reducing nausea and vomiting. The compound also modulates gastrointestinal motility, making it effective in treating irritable bowel syndrome with diarrhea .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ramosetron-d3 Hydrochloride is unique due to the incorporation of deuterium atoms, which can enhance the compound’s stability and metabolic profile. This deuteration can lead to improved pharmacokinetics, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]-[1-(trideuteriomethyl)indol-3-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O.ClH/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14;/h2-5,9-11H,6-8H2,1H3,(H,18,19);1H/t11-;/m1./s1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXYTCLDXQRHJO-LUVKJXGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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